molecular formula C20H21FN4O2S B2529265 N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251544-28-1

N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2529265
CAS No.: 1251544-28-1
M. Wt: 400.47
InChI Key: DUROKFKEWQBBDT-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a structurally complex molecule featuring:

  • A 4-fluorobenzyl group attached to the acetamide nitrogen.
  • A piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole heterocycle.
  • A thiophen-2-yl moiety linked to the oxadiazole.

This compound’s design integrates fluorinated aromatic and heterocyclic systems, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding . The oxadiazole-thiophene unit may contribute to π-π stacking or hydrogen-bonding interactions, while the piperidine scaffold offers conformational flexibility for receptor engagement.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c21-16-5-3-14(4-6-16)12-22-18(26)13-25-9-7-15(8-10-25)20-23-19(24-27-20)17-2-1-11-28-17/h1-6,11,15H,7-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROKFKEWQBBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: This step often involves the use of a fluorinated benzyl halide in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is being explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Heterocycle (Position) Fluorophenyl Group Piperidine Modifications Evidence ID
Target Compound 1,2,4-Oxadiazole (C4) Yes (N-linked) 3-(Thiophen-2-yl) substitution
2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide Thiazole (C2) No Hydroxy substitution
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole (C3) Yes (N-linked) Ethyl and pyridinyl groups

Pharmacological Insights :

  • Thiazole-containing analogs (e.g., compounds in ) are associated with antimicrobial and anti-inflammatory activities.

Fluorophenyl Acetamides with Varied Core Scaffolds

Key Structural Features:

Compound Name Core Scaffold Fluorophenyl Position Additional Functionalization Evidence ID
Target Compound Piperidine-oxadiazole N-linked Thiophene
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole C5 Acetyl and dihydrothiadiazole
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-dihydroimidazo[2,1-b]thiazol-5-yl]pyridin-2-yl}acetamide Dihydroimidazothiazole C5 (imidazothiazole) Dual fluorophenyl groups

Synthetic and Crystallographic Notes:

  • Thiadiazole derivatives (e.g., ) are synthesized via condensation of thiosemicarbazides with aldehydes, followed by cyclization. The target compound likely requires multi-step coupling of oxadiazole and piperidine precursors.
  • Crystal structures (e.g., ) reveal intramolecular S···O interactions and hydrogen-bonding networks, critical for stability and packing.

Piperazine/Piperidine Derivatives with Sulfonyl or Aromatic Groups

Key Structural Features:

Compound Name Ring Type Substituents Fluorophenyl Group Evidence ID
Target Compound Piperidine Oxadiazole-thiophene Yes
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine Tosyl (sulfonyl) group Yes
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole Methylsulfinyl and pyridyl Yes

Functional Implications :

  • Sulfonyl-piperazine analogs () are often designed for kinase inhibition or protease modulation.
  • The target compound’s oxadiazole-thiophene motif may target enzymes or receptors reliant on heterocyclic recognition, such as serotonin or dopamine receptors.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring , which is known for its diverse biological activities.
  • An oxadiazole moiety , which has been associated with various pharmacological effects including antimicrobial and anticancer properties.
  • A fluorophenyl group that may enhance lipophilicity and binding affinity to biological targets.

Antimicrobial Activity

Studies have shown that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been evaluated for their effectiveness against various bacterial strains. In one study, synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Research indicates that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in treating conditions such as Alzheimer's disease and urinary tract infections. For example, certain oxadiazole derivatives exhibited strong AChE inhibitory activity with IC50 values as low as 0.63 µM .

Case Studies

  • Antibacterial Screening : A study synthesized several piperidine derivatives and assessed their antibacterial activity. The results indicated that specific compounds showed significant inhibition against Salmonella typhi, suggesting the potential for developing new antibacterial agents .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory effects of oxadiazole derivatives. The results highlighted several compounds with promising AChE inhibition profiles, indicating their potential in neuropharmacology .

Pharmacological Implications

The biological activities of N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide suggest multiple therapeutic applications:

  • Antimicrobial agents : Potential use in treating infections caused by resistant bacterial strains.
  • Neurological disorders : As a candidate for treating Alzheimer's disease through AChE inhibition.

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeActivity LevelReference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate
AChE InhibitionAcetylcholinesteraseStrong (IC50 = 0.63 µM)
Urease InhibitionUreaseHigh

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